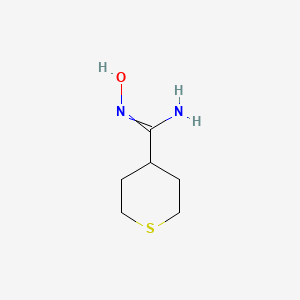

N'-hydroxythiane-4-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxythiane-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCGRRQQYCBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxythiane 4 Carboximidamide and Structural Analogues

Established Chemical Synthesis Approaches for N'-hydroxythiane-4-carboximidamide

The traditional synthesis of this compound relies on well-established reactions in organic chemistry, primarily focusing on the formation of the core amidoxime (B1450833) functionality.

Conventional Amidation and Condensation Strategies

The formation of an amide bond is a fundamental transformation that can be a precursor to the final amidoxime. Conventional amidation involves the reaction of a carboxylic acid derivative with an amine. In the context of this compound, this would typically involve the activation of thiane-4-carboxylic acid followed by reaction with an appropriate nitrogen source.

Common condensing agents used in these reactions include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. The reaction between a carboxylic acid and an amine is a two-step process, starting with a neutralization reaction to form a salt, which is then heated to drive off water and form the amide. mit.edu

Hydrothermal pyrolysis experiments have also demonstrated the formation of amides and nitriles from carboxylic acids and an ammonium (B1175870) source under high temperature and pressure, representing a less common but viable condensation strategy. researchgate.netacs.org

Functional Group Interconversions for Amidoxime Formation

The most direct and widely used method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govnih.gov For the synthesis of this compound, this would involve the reaction of thiane-4-carbonitrile with hydroxylamine. This reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent. nih.gov

Alternative, though less common, methods for amidoxime synthesis that fall under functional group interconversions include the reaction of hydroxylamine with thioamides, amidine hydrochlorides, or iminoethers. nih.gov Although the starting materials for these routes are often derived from nitriles themselves, in specific cases, they may offer advantages in terms of reactivity or yield. nih.gov

Contemporary Innovations in this compound Synthesis

Recent advancements in synthetic methodology offer more efficient, selective, and sustainable routes to amidoximes and their derivatives. These innovations are applicable to the synthesis of this compound and its structural analogues.

Development of Novel Reagents and Catalytic Systems for Carboximidamide Formation

The development of novel reagents and catalysts has significantly advanced the synthesis of amides and related functional groups. For instance, various catalytic systems have been developed for amidation reactions, which can offer milder reaction conditions and improved functional group tolerance compared to traditional methods. nih.govjocpr.com While specific catalysts for the direct formation of this compound are not extensively documented, general advancements in catalytic amide and amidoxime synthesis are relevant.

One area of innovation is the use of metal-free catalytic systems. For example, the reaction of primary nitroalkanes with magnesium or lithium amides has been shown to produce substituted amidoximes. researchgate.net Additionally, novel guanidinylation reagents have been developed for the synthesis of guanidine-containing compounds, which share some structural similarities with carboximidamides. psu.edu

The table below summarizes some catalytic approaches for amide formation, which could be adapted for the synthesis of precursors to this compound.

| Catalyst/Reagent System | Description | Reference |

| Di Cyclohexyl Carbodiimide (DCC) / Di Methyl Amino Pyridine (DMAP) | A common coupling agent and catalyst for amidation between a carboxylic acid and an amine. | jocpr.com |

| Polymer-supported sulfonic acid | Used as a catalyst in the condensation between a ketone and an ester in flow chemistry. | acs.org |

| N,N'-carbonyldiimidazole | A coupling agent used in the synthesis of quinoline-4-carboxamide derivatives. | researchgate.net |

Asymmetric Synthesis Methodologies for Chiral this compound Analogues

The synthesis of chiral molecules is of paramount importance in drug discovery and development. While this compound itself is achiral, the introduction of stereocenters into the thiane (B73995) ring or its substituents would necessitate the use of asymmetric synthesis methodologies.

Recent years have seen significant progress in the asymmetric synthesis of axially chiral compounds and molecules with stereogenic centers. nih.govnih.gov Organocatalysis has emerged as a powerful tool for atroposelective N-acylation reactions to create N-N axially chiral compounds. nih.gov Furthermore, a variety of racemization-free coupling reagents have been developed for the synthesis of chiral amides and peptides, which could be applied to the synthesis of chiral analogues of this compound to prevent the loss of stereochemical integrity during the amide bond formation step. rsc.org The use of chiral N-H oxaziridines for the enantioselective synthesis of sulfinamidines also highlights the potential for developing asymmetric methods for related functional groups. researchgate.netcolab.ws

Flow Chemistry and Continuous Processing in Amidoxime Synthesis

Flow chemistry, or continuous processing, has gained significant traction in the pharmaceutical and chemical industries due to its advantages in terms of safety, efficiency, scalability, and process control. mit.edunih.govalmacgroup.com This technology is well-suited for the synthesis of active pharmaceutical ingredients and their intermediates.

The synthesis of amidoximes can be adapted to continuous flow systems. For example, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related functional group, has been successfully demonstrated using a continuous-flow protocol with a Pt/C catalyst and DMAP as an additive. mdpi.com The principles of this approach could be extended to the reduction of a suitable precursor to an N'-hydroxy amidoxime.

Flow chemistry also allows for the safe handling of hazardous reagents and intermediates, precise control of reaction temperature and residence time, and the integration of multiple synthetic steps into a continuous sequence. acs.orgalmacgroup.com This approach could be particularly beneficial for the synthesis of this compound, potentially leading to higher yields, improved purity, and a more sustainable manufacturing process. researchgate.net

Chemoenzymatic and Biosynthetic Pathways Towards this compound Scaffolds

Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts with the versatility of chemical reactions, offers a powerful approach for constructing complex molecules. nih.gov Although a dedicated chemoenzymatic pathway for this compound has not been documented, analogous syntheses for related structures provide a conceptual blueprint.

The formation of the thiane ring is typically achieved through classical organic reactions, such as the cyclization of 1,5-dibromopentane (B145557) with sodium sulfide (B99878). wikipedia.org Specific biosynthetic pathways for simple, unsubstituted thianes are not well-established in nature, unlike more complex sulfur-containing natural products.

Enzyme-Catalyzed Transformations in Hydroxyamidoxime Synthesis

The direct enzymatic synthesis of an N-hydroxyamidoxime group is a nascent area of research. However, enzymes are extensively used to create the foundational amide and hydroxamate linkages that are structurally related.

One major class of enzymes used for this purpose is lipases , particularly immobilized Candida antarctica lipase (B570770) B (CALB). These enzymes are renowned for their ability to catalyze the formation of amide bonds under mild, often solvent-free, conditions. nih.gov They exhibit remarkable chemoselectivity, for instance, by selectively acylating an amine in the presence of a hydroxyl group, a crucial advantage for synthesizing hydroxylated amide structures. nih.govacs.org This selectivity could be harnessed to construct a hydroxylated amide precursor, which could then be chemically converted to the target hydroxyamidoxime. Research has shown that lipases can effectively produce various hydroxy amides with yields ranging from 45% to over 90%. researchgate.net

A second, highly relevant class of enzymes is the NRPS-Independent Siderophore (NIS) synthetases . rsc.org These enzymes are found in bacteria and are responsible for the biosynthesis of siderophores, which are high-affinity iron chelators. A key step in many of these pathways is the ATP-dependent formation of a hydroxamate bond (a type of N-hydroxy amide). nih.gov For example, the NIS synthetase DesD iteratively catalyzes the formation of three hydroxamate bonds from N-hydroxy-N-succinyl cadaverine (B124047) to form the cyclic siderophore desferrioxamine E. iucr.org The mechanism of these synthetases provides a biological paradigm for the specific and efficient formation of N-hydroxy-amide bonds, a core feature of the target molecule.

| Enzyme Class | Example Enzyme | Typical Reaction | Relevance to Synthesis |

| Lipases | Candida antarctica Lipase B (CALB) | Selective N-acylation of amino alcohols | Formation of a hydroxylated amide precursor with high chemoselectivity. nih.govnih.gov |

| Amidases | Amidase from Bacillus sp. | Amidotransferase activity to form hydroxamic acids from amides and hydroxylamine. | Potential direct conversion of a precursor amide to a hydroxamic acid. researchgate.net |

| NIS Synthetases | DesD from S. coelicolor | ATP-dependent formation of hydroxamate bonds in siderophore biosynthesis. | Biological model for the specific formation of N-hydroxy-amide linkages. nih.goviucr.org |

Biocatalytic Approaches for Enhanced Selectivity and Yields

Biocatalysis offers significant advantages in terms of selectivity and yield, which are critical for efficient and sustainable chemical manufacturing. Enzymes operate under mild conditions (pH, temperature, and pressure), reducing energy consumption and the formation of degradation byproducts.

The hallmark of enzymatic catalysis is its high selectivity. Chemoselectivity is powerfully demonstrated in lipase-catalyzed reactions involving substrates with multiple functional groups. For example, in the acylation of 5-hydroxymethylfurfurylamine, an amino alcohol derived from biomass, CALB exclusively catalyzes the reaction at the amine group, leaving the hydroxyl group intact to yield the corresponding N-hydroxy amide with near-quantitative conversion. nih.govacs.org This eliminates the need for protecting groups, shortening the synthetic route and reducing waste.

Table 2.1: Chemoselective Lipase-Catalyzed Acylation of 5-Hydroxymethylfurfurylamine (HMFA) Data sourced from studies on lipase-catalyzed amidation. nih.gov

| Acyl Donor (Ester) | Product | Isolated Yield |

|---|---|---|

| Ethyl acetate | N-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamide | 99% |

| Ethyl butyrate | N-[(5-(Hydroxymethyl)furan-2-yl)methyl]butyramide | 90% |

| Ethyl hexanoate | N-[(5-(Hydroxymethyl)furan-2-yl)methyl]hexanamide | 82% |

| Ethyl decanoate | N-[(5-(Hydroxymethyl)furan-2-yl)methyl]decanamide | 90% |

This high degree of selectivity and the excellent yields achieved highlight the potential of biocatalytic methods for preparing key intermediates on the path to this compound.

Sustainable Chemical Synthesis Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that minimize environmental impact. Applying these principles to the synthesis of this compound involves considering the atom economy of reactions, minimizing solvent use, and utilizing renewable starting materials. rsc.org

Solvent-Free and Atom-Economical Reactions

A central goal of green chemistry is to design reactions that are both atom-economical and, where possible, solvent-free.

Atom Economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with 100% atom economy, such as additions and rearrangements, are ideal as they generate no waste byproducts. In contrast, substitution and elimination reactions inherently have lower atom economy. For example, the synthesis of the thiane ring from 1,5-dibromopentane and sodium sulfide produces two equivalents of sodium bromide as waste, lowering its atom economy. wikipedia.org Striving for synthetic routes that maximize atom economy, such as multicomponent reactions or cycloadditions, is a key green chemistry objective. researchgate.netrsc.org

Solvent-Free Reactions offer significant environmental benefits by eliminating the large volumes of organic solvents typically used in chemical synthesis, which contribute to waste and pose safety hazards. researchgate.netsemanticscholar.org Many enzymatic and chemical reactions can be run under solvent-free conditions. For instance, the synthesis of amidoximes has been achieved in high yields by reacting nitriles with hydroxylamine under ultrasonic irradiation without any solvent. nih.gov Similarly, lipases often show excellent activity in solvent-free systems, using one of the liquid substrates as the reaction medium. nih.gov Applying these approaches to the synthesis of this compound could drastically reduce the process's environmental footprint.

Utilization of Earth-Abundant and Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. rsc.org This involves shifting from petrochemical-based starting materials to those derived from biomass, such as agricultural waste, wood, or sugars. researchgate.netmckinsey.com

The synthesis of the this compound scaffold could be redesigned to incorporate renewable feedstocks. The thiane portion of the molecule consists of a five-carbon backbone. This C5 unit could potentially be sourced from biomass-derived platform chemicals like levulinic acid or furfural , which are produced from the C5 and C6 sugars found in lignocellulose. nih.govmdpi.com These platform molecules can be chemically transformed through steps like hydrogenation, ring-opening, and functionalization to create a 1,5-disubstituted pentane (B18724) precursor suitable for cyclization into the thiane ring.

The other elements, sulfur and nitrogen, are earth-abundant. Sulfur is readily available, and nitrogen can be sourced from ammonia (B1221849). Green ammonia synthesis is a growing field, and certain biomass sources like chitin (B13524) are naturally rich in nitrogen, offering another potential renewable route. researchgate.net By redesigning the synthetic pathway to start from biomass, the carbon footprint of producing this compound could be substantially lowered, aligning its production with the principles of a sustainable circular economy.

Advanced Structural Elucidation and Spectroscopic Characterization of N Hydroxythiane 4 Carboximidamide

X-ray Crystallographic Analysis of N'-hydroxythiane-4-carboximidamide and Related Systems

X-ray crystallography provides unparalleled insight into the precise atomic arrangement of crystalline solids. For this compound, this technique reveals not only its molecular structure but also the intricate network of intermolecular interactions that govern its crystal packing.

Single-crystal X-ray diffraction is a powerful non-destructive technique that affords detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise location of atoms. researchgate.net This method is based on the principle that crystalline substances act as three-dimensional diffraction gratings for X-rays. researchgate.net The interaction of monochromatic X-rays with the crystal produces a diffraction pattern of spots, the intensities and positions of which are used to determine the electron density distribution and, consequently, the crystal structure. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, N'-hydroxypyrimidine-2-carboximidamide, provides a basis for understanding its likely solid-state conformation. nih.gov The molecule is expected to be approximately planar, with the carboximidamide unit adopting an E configuration about the C=N double bond. nih.govresearchgate.net In this configuration, the hydroxyl group and the thiane (B73995) ring would be positioned on opposite sides of the double bond. nih.govresearchgate.net

The crystal packing is anticipated to be dominated by a network of hydrogen bonds. Molecules are likely to form inversion dimers through pairs of N—H···O hydrogen bonds, creating a characteristic R22(10) ring motif. nih.govresearchgate.net These dimers can be further interconnected by O—H···N and other hydrogen bonds, leading to the formation of extended sheet-like structures. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound (Based on data for N'-hydroxypyrimidine-2-carboximidamide nih.gov)

| Parameter | Value |

| Formula | C6H12N2OS |

| Molecular Weight | 160.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5 |

| b (Å) | 8.1 |

| c (Å) | 10.3 |

| β (°) | 102 |

| Volume (Å3) | 610 |

| Z | 4 |

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. researchgate.net This approach can be employed to modify the physicochemical properties of a compound, such as solubility and stability, by introducing a co-former that interacts with the target molecule through non-covalent interactions like hydrogen bonding. nih.govipb.pt

In the context of this compound, co-crystallization studies could be designed to explore its hydrogen bonding capabilities and its potential to act as a ligand in supramolecular assemblies. The amidoxime (B1450833) group (N'-hydroxycarboximidamide) is a versatile hydrogen bond donor and acceptor. Co-crystallization with pharmaceutically acceptable co-formers containing functional groups such as carboxylic acids, amides, or pyridines could lead to the formation of robust heterosynthons. universityofgalway.ie

High-resolution X-ray crystallography, with data collected to a resolution better than 0.8 Å, allows for the detailed mapping of electron density distributions within a molecule. youtube.comyoutube.com This technique provides experimental insight into the nature of chemical bonds and intermolecular interactions. youtube.com By analyzing the deformation electron density—the difference between the total electron density and the density of isolated, spherical atoms—one can visualize the accumulation of electron density in bonding regions and lone pairs. youtube.com

For this compound, high-resolution crystallography could precisely map the electron density in the C=N double bond of the carboximidamide group, providing a quantitative measure of its bond order. Furthermore, it would allow for the detailed characterization of the hydrogen bonds, revealing the extent of charge accumulation and depletion around the donor and acceptor atoms. youtube.com This level of detail is crucial for a deeper understanding of the strength and nature of the intermolecular forces that dictate the compound's solid-state structure and properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Advanced NMR techniques provide detailed information about stereochemistry and conformational dynamics.

One-dimensional (1D) NMR provides basic information about the chemical environment of nuclei, but for complex molecules like this compound, 2D NMR techniques are essential for unambiguous signal assignment and stereochemical elucidation. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal scalar couplings between protons, allowing for the identification of adjacent protons in the thiane ring and the carboximidamide side chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as 13C or 15N. youtube.com An HSQC spectrum of this compound would definitively assign the proton signals to their corresponding carbon atoms in the thiane ring and the C=N group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different molecular fragments. For example, HMBC correlations would be expected between the protons on the thiane ring and the carbon of the carboximidamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, irrespective of whether they are bonded. researchgate.net This is crucial for determining the stereochemistry and preferred conformation in solution. For this compound, NOESY could confirm the E configuration of the C=N bond by showing correlations between specific protons on the thiane ring and the NH2 or OH protons of the carboximidamide group.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound in DMSO-d6

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| C=N | - | ~150 |

| CH (position 4) | ~2.5 (m) | ~40 |

| CH2 (positions 3, 5) | ~2.8 (m), ~2.2 (m) | ~30 |

| CH2 (positions 2, 6) | ~2.7 (m), ~2.4 (m) | ~28 |

| NH2 | ~6.0 (s, br) | - |

| OH | ~9.5 (s, br) | - |

The thiane ring in this compound is not rigid and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) is a technique used to study these dynamic processes that occur on the NMR timescale. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become resolved. universityofgalway.ienih.gov

For this compound, DNMR studies could provide quantitative information about the energy barrier for the chair-to-chair interconversion of the thiane ring. This would involve monitoring the signals of the axial and equatorial protons at different temperatures. The presence of the carboximidamide substituent at the 4-position would influence the conformational equilibrium, and DNMR could be used to determine the relative populations of the conformers with the substituent in the axial and equatorial positions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomers

The key functional groups in this compound each exhibit characteristic vibrational frequencies. The N-O stretching vibration of the N'-hydroxy group is anticipated in the 900-1000 cm⁻¹ region. The C=N double bond of the imidamide moiety is expected to show a strong absorption in the 1640-1690 cm⁻¹ range in the IR spectrum. The C-S stretching vibrations of the thiane ring typically appear in the 600-800 cm⁻¹ region and are often weak in the IR spectrum but can be more prominent in the Raman spectrum. The N-H stretching vibrations of the imidamide group are expected in the 3300-3500 cm⁻¹ region, while the O-H stretch of the hydroxyl group will likely appear as a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding.

The thiane ring of this compound can exist in different conformations, with the chair conformation being the most stable. However, boat or twist-boat conformers may also be present in equilibrium. mdpi.com Vibrational spectroscopy can be used to identify the presence of different conformers. For instance, the C-H stretching and bending vibrations, as well as the skeletal vibrations of the thiane ring, will be sensitive to the conformational state. nih.gov By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the predominant conformation in the solid state or in solution. mdpi.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (N'-hydroxy) | 3200-3600 (broad) | Stretching |

| N-H (imidamide) | 3300-3500 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N (imidamide) | 1640-1690 | Stretching |

| C-N (imidamide) | 1250-1350 | Stretching |

| N-O (N'-hydroxy) | 900-1000 | Stretching |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the characterization of this compound, providing not only the exact molecular weight but also valuable information about its elemental composition and fragmentation behavior. nih.govnih.gov

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. nih.gov For this compound (C₅H₁₀N₂OS), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

The fragmentation pathways of this compound upon ionization can be elucidated using tandem mass spectrometry (MS/MS) experiments within an HRMS instrument. nih.gov The fragmentation is likely to be initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. Potential fragmentation pathways include:

Alpha-cleavage adjacent to the sulfur atom: This would lead to the opening of the thiane ring.

Loss of the hydroxyl group: Fragmentation of the N-O bond could result in the loss of a hydroxyl radical (•OH) or water (H₂O).

Cleavage of the carboximidamide side chain: This could involve the loss of ammonia (B1221849) (NH₃) or the entire carboximidamide group.

Retro-Diels-Alder reaction: If the thiane ring undergoes oxidation to a sulfoxide, a retro-Diels-Alder reaction could occur.

The accurate mass measurement of the fragment ions in the HRMS spectrum helps to deduce their elemental formulas, which in turn facilitates the reconstruction of the fragmentation pathways. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) | Potential Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 147.0592 | Protonated Molecule |

| [M]⁺• | 146.0514 | Molecular Ion |

| [M-OH]⁺ | 129.0534 | Loss of hydroxyl radical |

| [M-H₂O]⁺• | 128.0435 | Loss of water |

Chiroptical Spectroscopy (CD, ORD) for Stereoisomer Characterization of Chiral this compound Derivatives

While this compound itself is achiral, the introduction of stereocenters into the molecule would give rise to chiral derivatives. Chiroptical spectroscopy, specifically circular dichroism (CD) and optical rotatory dispersion (ORD), is the primary method for characterizing the stereochemistry of these chiral derivatives. cas.czcas.cz

Chiral derivatives of this compound could be synthesized, for example, by introducing a substituent at one of the carbon atoms of the thiane ring, creating a chiral center. For instance, a methyl group at the 2- or 3-position of the thiane ring would result in chiral (R)- and (S)-enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores in the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the chiral centers, often with the aid of quantum chemical calculations. nih.govrsc.org The C=N and N-O chromophores in the chiral derivatives of this compound are expected to give rise to distinct CD signals.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mertenlab.de The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. While CD spectroscopy is generally more informative for stereochemical analysis due to its sensitivity to specific electronic transitions, ORD can be a complementary technique.

By analyzing the CD and ORD spectra of chiral this compound derivatives, it is possible to determine their enantiomeric purity and absolute configuration, which is crucial for understanding their biological activity and potential applications in stereoselective processes.

Table 3: Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, enantiomeric purity, conformational analysis. |

Mechanistic Investigations of N Hydroxythiane 4 Carboximidamide Chemical Reactivity

Elucidation of Reaction Pathways and Transformation Mechanisms

A full understanding of the chemical reactivity of N'-hydroxythiane-4-carboximidamide would necessitate a detailed exploration of its various potential reaction pathways.

Nucleophilic and Electrophilic Reaction Profiles of the Carboximidamide Moiety

The carboximidamide functional group contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. The N'-hydroxy group adds further complexity, potentially influencing the electronic properties of the carboximidamide and introducing its own reactivity, such as acting as a nucleophile or participating in redox processes.

To characterize this profile, researchers would need to conduct reactions with a variety of electrophiles (e.g., alkyl halides, acylating agents) and nucleophiles (e.g., amines, thiols, organometallic reagents). These studies would reveal the preferred sites of reaction and the relative reactivity of the different atoms within the functional group.

Oxidative and Reductive Transformations of the Hydroxythiane Core

Reductive transformations of the thiane (B73995) core are less common but could potentially be achieved under forcing conditions, leading to ring-opening or desulfurization. The N'-hydroxy group itself could also be subject to reduction.

Cyclization and Rearrangement Reactions Involving this compound

The presence of multiple functional groups in this compound suggests the possibility of intramolecular reactions. For instance, under appropriate conditions, the N'-hydroxy group or one of the amidine nitrogens could potentially react with the thiane ring, perhaps involving the sulfur atom or an activated carbon position, to form bicyclic products. Rearrangement reactions, such as the Beckmann or Lossen-type rearrangements, could also be envisioned under specific catalytic or thermal conditions, transforming the carboximidamide functionality.

Kinetic and Thermodynamic Studies of this compound Reactions

To move beyond a qualitative description of reactivity, detailed kinetic and thermodynamic studies would be essential.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Entry | Electrophile | Concentration (M) | Rate Constant (k, M⁻¹s⁻¹) |

| 1 | Methyl Iodide | 0.1 | Data not available |

| 2 | Ethyl Bromide | 0.1 | Data not available |

| 3 | Benzyl Chloride | 0.1 | Data not available |

This table illustrates the type of data that would be generated from kinetic experiments. By systematically varying the electrophile and measuring the reaction rate, researchers could quantify the nucleophilicity of the carboximidamide moiety.

Hypothetical Thermodynamic Data for Thiane Oxidation

| Reaction | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) | Gibbs Free Energy (ΔG, kJ/mol) |

| Thiane -> Sulfoxide | Data not available | Data not available | Data not available |

| Sulfoxide -> Sulfone | Data not available | Data not available | Data not available |

Thermodynamic parameters would provide crucial information about the feasibility and spontaneity of potential transformations.

Influence of Solvent Systems and Reaction Conditions on Reactivity and Selectivity

The choice of solvent can dramatically influence the outcome of a chemical reaction. For this compound, solvent polarity, proticity, and coordinating ability would be expected to affect reaction rates and the selectivity between different possible reaction pathways. For example, polar protic solvents might stabilize charged intermediates, favoring certain nucleophilic or electrophilic reactions, while non-polar aprotic solvents might favor others. Similarly, temperature, pressure, and the presence of catalysts would all be critical parameters to investigate.

Stereochemical Outcomes and Regioselectivity in this compound Transformations

The thiane ring in this compound possesses stereochemical elements. Reactions involving the ring or the carboximidamide substituent could proceed with specific stereochemical outcomes (e.g., retention or inversion of configuration at a chiral center). Furthermore, when multiple reaction sites are available, the regioselectivity of a transformation—the preference for reaction at one site over another—would be a key aspect to determine. For instance, in an acylation reaction, it would be important to establish whether the acyl group adds to the N'-hydroxy oxygen or one of the amidine nitrogens.

Computational and Theoretical Chemistry Applied to N Hydroxythiane 4 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govkhanacademy.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a tractable approach to modeling molecular systems. nih.govkhanacademy.org For N'-hydroxythiane-4-carboximidamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d), are instrumental in determining its equilibrium geometry. researchgate.netnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Beyond molecular geometry, DFT is used to calculate various reactivity descriptors. These descriptors, derived from the electronic structure, help in predicting how this compound will interact with other chemical species. Key reactivity descriptors include:

Electron Affinity: The energy released when an electron is added to the molecule.

Ionization Potential: The energy required to remove an electron from the molecule.

Electronegativity: A measure of the molecule's ability to attract electrons.

Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution. A soft molecule is more reactive, while a hard molecule is more stable. nih.gov

A hypothetical table of DFT-calculated reactivity descriptors for this compound is presented below.

| Descriptor | Value (eV) |

| Ionization Potential | 8.5 |

| Electron Affinity | 1.2 |

| Electronegativity | 4.85 |

| Hardness | 3.65 |

| Softness | 0.27 |

This table contains hypothetical data for illustrative purposes.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data in their formulation. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. researchgate.net For this compound, these methods would be employed to:

Determine Accurate Ground State Energy: Providing a benchmark for other computational methods.

Calculate Reaction Barriers: For potential reactions involving this compound, such as its synthesis or degradation, ab initio methods can accurately predict the activation energy, offering insights into reaction kinetics. researchgate.net For instance, the energy barrier for a potential hydrolysis reaction could be calculated to assess the compound's stability in aqueous environments.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. aimspress.comijastems.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govaimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govaimspress.com

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The spatial distribution of these orbitals can be visualized to guide predictions of how the molecule might interact with biological targets or other reagents.

A hypothetical HOMO-LUMO energy table for this compound is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and its interactions with a solvent. frontiersin.orgnih.gov

For this compound, MD simulations would be crucial for:

Exploring Conformational Landscapes: The thiane (B73995) ring can adopt various conformations (e.g., chair, boat). MD simulations can explore the relative energies of these conformers and the barriers between them, identifying the most stable conformations in different environments.

In Silico Prediction of this compound Interactions and Reactivity

In silico prediction tools leverage computational models to forecast the interactions and reactivity of a molecule. nih.gov For this compound, these predictions can range from its potential biological targets to its metabolic fate.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets, providing a starting point for drug discovery efforts. The binding affinity and interaction patterns can be analyzed to rank potential targets. researchgate.netnih.gov

Reactivity Prediction: Software can predict potential degradation pathways or metabolic transformations of this compound. nih.gov This is crucial for assessing its stability and potential for forming reactive metabolites in a biological system.

A hypothetical table summarizing in silico predictions for this compound is shown below.

| Prediction Type | Finding |

| Molecular Docking | Potential binding to matrix metalloproteinases (MMPs) |

| Metabolic Prediction | Potential for N-hydroxylation and sulfoxidation |

This table contains hypothetical data for illustrative purposes.

Application of Machine Learning and Artificial Intelligence in this compound Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of large datasets to predict molecular properties and guide experimental design. nih.govnih.gov For a relatively new compound like this compound, ML models can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of this compound are synthesized and tested for a particular biological activity, QSAR models can be built to correlate their chemical structures with their activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Property Prediction: ML models trained on large chemical databases can predict a wide range of properties for this compound, such as its solubility, toxicity, and pharmacokinetic parameters (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). jst-ud.vn This can provide an early assessment of its drug-like properties.

De Novo Design: Generative AI models can be used to design novel molecules with desired properties, potentially leading to the discovery of new derivatives of this compound with improved activity or other characteristics.

The integration of these computational and theoretical approaches provides a powerful framework for the comprehensive investigation of this compound, accelerating its potential development for various applications.

Design, Synthesis, and Academic Evaluation of N Hydroxythiane 4 Carboximidamide Derivatives and Analogues

Rational Design Principles for Structural Modification of N'-hydroxythiane-4-carboximidamide

The rational design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The core structure presents several opportunities for modification, primarily centered around the N'-hydroxyamidine functional group and the saturated thiane (B73995) ring.

The N'-hydroxyamidine moiety is a key pharmacophore, often investigated as a bioisostere for carboxylic acids or as a chelating group for metal ions in enzyme active sites, such as zinc or iron. nih.govacs.org Structure-based drug design approaches hypothesize that the deprotonated oxygen of the N-hydroxyamidine can form a crucial interaction with a heme iron in its ferrous state (Fe²⁺) within a target enzyme's binding pocket. nih.govacs.org Therefore, a primary design principle is to maintain this group while modifying other parts of the molecule to optimize binding affinity and physicochemical properties.

The thiane scaffold, a saturated six-membered heterocycle containing a sulfur atom, offers a non-planar, flexible framework. wikipedia.org Modifications to this ring are considered to modulate properties such as:

Conformational Effects: The chair-like conformation of the thiane ring positions substituents in either axial or equatorial orientations. Designing derivatives with specific stereochemistry can lead to more favorable interactions with a biological target.

Metabolic Stability: The sulfur atom in the thiane ring is a potential site for oxidation. Design strategies may involve creating analogues that block or sterically hinder this metabolic pathway.

Further modifications often involve appending various substituents to the core structure to explore interactions with specific pockets within a target's active site, thereby enhancing potency and selectivity.

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel analogues of this compound typically follows multi-step reaction sequences common in modern medicinal chemistry. A general approach often begins with a commercially available starting material, such as thiane-4-carboxylic acid.

A plausible synthetic route could involve the following key transformations:

Amide Formation: The starting carboxylic acid can be converted to an activated species (e.g., an acid chloride or an active ester using coupling reagents like EDCI and HOBt) and then reacted with a substituted amine to form a carboxamide intermediate. impactfactor.orgnanobioletters.com

Thioamide Conversion: The resulting carboxamide can be treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thioamide.

S-Alkylation and Amine Displacement: The thioamide can then be S-alkylated (e.g., with methyl iodide) to form a reactive thioimidate intermediate. Subsequent reaction with hydroxylamine (B1172632) or a substituted hydroxylamine derivative would yield the desired this compound analogues.

Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: This technique helps to identify key functional groups, such as the C=N and O-H bonds of the N'-hydroxyamidine moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Below is a table of representative novel analogues that could be synthesized to explore structure-activity relationships.

| Compound ID | R1 Substituent | R2 Substituent | Purpose of Modification |

| NHT-1 | H | H | Parent Compound |

| NHT-2 | 4-Fluorophenyl | H | Introduce halogen bonding potential |

| NHT-3 | 4-Methoxyphenyl | H | Add electron-donating group |

| NHT-4 | 3,4-Dichlorophenyl | H | Increase lipophilicity, explore hydrophobic interactions |

| NHT-5 | H | Methyl | Evaluate impact of N-alkylation on the hydroxyamidine |

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular structure influence the chemical reactivity of the compound, particularly the N'-hydroxyamidine functional group. This reactivity is critical for its biological function, especially if it involves covalent bond formation or chelation with a metal cofactor.

Key areas of investigation in SRR studies include:

Acidity of the N'-OH group: The pKa of the hydroxyl group is a critical parameter. Electron-withdrawing groups on an attached aromatic ring (if present in a derivative) would be expected to decrease the pKa, making the hydroxyl proton more acidic. This can enhance its ability to act as a hydrogen bond donor or to exist in a deprotonated, anionic state, which is often crucial for binding to metalloenzymes. nih.gov

Nucleophilicity of the Imine Nitrogen: The electronic properties of substituents can modulate the nucleophilicity of the nitrogen atoms, which could be important for certain biological interactions.

Susceptibility to Hydrolysis: The stability of the carboximidamide functional group can be influenced by steric and electronic factors. Bulky substituents near the functional group may increase hydrolytic stability, potentially leading to a longer duration of action in a biological system.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate calculated physicochemical descriptors (e.g., electronic parameters, steric factors) with experimentally observed reactivity data, providing predictive power for the design of new derivatives. frontiersin.org

Structure-Biological Activity Relationship (SBAR) Investigations of this compound Analogues (Focus on mechanistic insights and molecular interactions)

SBAR investigations aim to connect the structural features of the synthesized analogues with their biological activity. For this compound analogues, these studies provide crucial insights into the molecular interactions governing their mechanism of action.

A central theme in the SBAR of related hydroxyamidine derivatives is their role as inhibitors of metalloenzymes, such as indoleamine-2,3-dioxygenase 1 (IDO1). nih.govacs.org In this context, the N'-hydroxyamidine group acts as a potent heme-binding moiety. Molecular docking studies suggest that this group coordinates with the central iron atom of the heme prosthetic group, while the rest of the molecule makes additional contacts with amino acid residues in the active site. nih.gov

SBAR studies have revealed several key trends:

Importance of the N'-hydroxyamidine: The replacement of this group typically leads to a significant loss of biological activity, confirming its status as the primary pharmacophore.

Role of the Scaffold: The thiane ring serves to orient the substituents in a defined three-dimensional space. In a study of related compounds, analogues with a saturated six-membered ring showed modest enzymatic activity but often possessed the best cellular activity, which may be related to improved membrane permeability compared to more rigid aromatic systems. nih.govacs.org

Effect of Substituents: Adding substituents that can form hydrogen bonds or hydrophobic interactions with the target enzyme can dramatically increase potency. For instance, the introduction of a carbonyl group in a related series of IDO1 inhibitors was found to be important for both enzymatic and cellular potency. nih.gov

The findings from these investigations are often summarized in SBAR tables.

| Compound ID | Modification from Parent | Target Inhibition (IC₅₀, nM) | Rationale for Activity Change |

| NHT-1 | - | 1500 | Baseline activity of the core scaffold. |

| NHT-2 | 4-Fluorophenyl group | 450 | Potential for halogen bonding or favorable hydrophobic interactions in the binding pocket. |

| NHT-3 | 4-Methoxyphenyl group | 980 | Electron-donating group may slightly decrease binding affinity compared to an EWG. |

| NHT-4 | 3,4-Dichlorophenyl group | 150 | Strong hydrophobic interactions and favorable positioning within the active site. |

| NHT-5 | N-Methylation | > 5000 | N-methylation may introduce steric hindrance, preventing optimal binding of the hydroxyamidine to the target. |

Bioisosteric Replacements and Scaffold Hop Strategies in this compound Research

Bioisosteric replacement and scaffold hopping are advanced strategies used to optimize lead compounds by improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, or to generate novel intellectual property.

Bioisosteric Replacements: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For this compound derivatives, key bioisosteric replacements could include:

Replacing the N'-hydroxyamidine: While this is the key pharmacophore, it could be replaced with other known zinc-binding or heme-ligating groups, such as hydroxamic acids, to assess for improved properties. nih.gov

Replacing the Thiane Sulfur: The sulfur atom could be replaced with an oxygen (to give an oxane derivative), a carbon (a cyclohexane (B81311) derivative), or a sulfone/sulfoxide group to modulate polarity, solubility, and metabolic stability.

Scaffold Hopping: This more drastic approach involves replacing the central thiane core with a structurally distinct scaffold while retaining the key pharmacophoric elements (the N'-hydroxyamidine group). researchgate.net The goal is to discover new chemical series with potentially superior properties. Possible scaffold hops for the thiane ring could include:

Piperidine rings

Cyclohexane rings nih.gov

Fused heterocyclic systems like thienopyrimidines, if additional interaction points are desired nih.gov

These strategies are powerful tools in modern drug discovery, enabling chemists to navigate beyond an initial chemical series and explore a wider, more diverse chemical space in the search for improved therapeutic agents.

Compound Names Table

| Abbreviation / ID | Full Chemical Name |

| NHT-1 to NHT-5 | This compound derivatives |

| EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride |

| HOBt | Hydroxybenzotriazole |

| IDO1 | Indoleamine-2,3-dioxygenase 1 |

Mechanistic Biological Activity Studies of N Hydroxythiane 4 Carboximidamide and Analogues

N'-hydroxythiane-4-carboximidamide as a Molecular Probe in Biochemical Systems

There is currently no available research detailing the use of this compound as a molecular probe. The utility of a compound as a molecular probe hinges on its ability to selectively interact with a specific biological target, thereby allowing researchers to investigate the function and dynamics of that target. This typically requires extensive characterization of the compound's binding properties, specificity, and its effects on the biological system, none of which have been published for this compound.

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., enzymes, nucleic acids, proteins)

Detailed studies elucidating the specific molecular interactions of this compound with enzymes, nucleic acids, or proteins have not been reported. Understanding these interactions is fundamental to unraveling a compound's mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays are typically employed to characterize the binding mode and affinity of a small molecule to its macromolecular target. The absence of such data for this compound means its potential targets and the nature of its binding remain unknown.

While general studies on other heterocyclic compounds have shown various interaction mechanisms, including hydrogen bonding and hydrophobic interactions with protein targets, these cannot be extrapolated to this compound without specific experimental evidence.

Investigation of this compound Modulation of Cellular Pathways and Signaling Cascades

There is no published research on the effects of this compound on cellular pathways or signaling cascades. Investigating how a compound modulates these intricate networks is crucial for understanding its physiological or pathological effects. Such studies often involve cell-based assays, transcriptomics, proteomics, and phosphoproteomics to identify changes in cellular signaling upon compound treatment. Without this information, the biological impact of this compound at a cellular level is entirely speculative.

Development of this compound as a Research Tool for Specific Biological Targets

The development of a compound as a research tool is contingent on the identification of a specific biological target and a thorough understanding of its mechanism of action. As the foundational research for this compound is lacking, its development as a targeted research tool has not been pursued in the available literature. The potential of related sulfur-containing heterocycles in drug discovery underscores the need for such foundational studies to explore the therapeutic or research applications of this particular compound.

Emerging Research Avenues and Interdisciplinary Perspectives in N Hydroxythiane 4 Carboximidamide Research

Integration of N'-hydroxythiane-4-carboximidamide with Materials Science and Nanotechnology

The incorporation of organic molecules onto surfaces to tailor their properties is a cornerstone of modern materials science and nanotechnology. The sulfur atom within the thiane (B73995) ring of this compound offers a potential anchoring point for binding to metal surfaces, such as gold, silver, and platinum. This could enable the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the physicochemical properties of a substrate.

Furthermore, the N'-hydroxycarboximidamide group presents opportunities for post-assembly modification or for imparting specific functionality to the surface. For instance, this group could act as a recognition site for other molecules or as a point of attachment for polymers or biomolecules. The potential applications in this area are vast, ranging from the development of new sensors and corrosion inhibitors to the creation of biocompatible coatings for medical implants.

Table 1: Potential Applications in Materials Science

| Application Area | Proposed Role of this compound | Potential Impact |

|---|---|---|

| Nanosensor Fabrication | Surface functionalization of nanoparticles | Enhanced selectivity and sensitivity |

| Corrosion Inhibition | Formation of a protective monolayer on metal surfaces | Improved material longevity |

| Biocompatible Coatings | Covalent attachment to implant surfaces | Reduced biofouling and improved tissue integration |

| Molecular Electronics | Component of self-assembled monolayers in electronic junctions | Development of novel electronic devices |

Applications in Chemical Biology for Understanding Molecular Recognition

Molecular recognition is fundamental to virtually all biological processes, involving the specific binding of molecules through a variety of non-covalent interactions. nih.govmiami.edu The N'-hydroxycarboximidamide functional group is capable of participating in a range of interactions, including hydrogen bonding and metal coordination. This makes this compound an interesting candidate for the design of molecules that can recognize and bind to specific biological targets, such as proteins and nucleic acids. nih.gov

One potential avenue of research is the development of enzyme inhibitors. The N'-hydroxycarboximidamide moiety could mimic the transition state of an enzymatic reaction or chelate a metal ion in the active site, leading to potent and selective inhibition. Moreover, by attaching fluorescent tags or other reporter groups to the thiane ring, this compound derivatives could be developed as chemical probes to visualize and study biological processes in real-time.

Advanced Analytical Method Development for In Vitro and In Situ Detection and Quantification of this compound

As the applications of this compound expand, the need for sensitive and reliable analytical methods for its detection and quantification will become increasingly critical. Several advanced analytical techniques could be adapted for this purpose. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the separation, identification, and quantification of organic molecules in complex matrices. researchgate.net The development of a robust HPLC-MS/MS method would be essential for pharmacokinetic studies and for monitoring the compound in biological and environmental samples.

Other promising techniques include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural characterization. Furthermore, the development of tailored immunoassays or sensor-based methods could provide rapid and high-throughput analysis.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Potential Application | Key Parameters to be Optimized |

|---|---|---|

| HPLC-MS/MS | Quantification in biological fluids | Mobile phase composition, gradient elution, MS parameters |

| GC-MS | Analysis of volatile derivatives | Derivatization reaction, temperature program |

| NMR Spectroscopy | Structural elucidation and purity assessment | Solvent selection, acquisition parameters |

| Capillary Electrophoresis | Separation of charged derivatives | Buffer pH and composition, applied voltage |

Role of this compound in Enabling New Chemical Transformations

The unique combination of functional groups in this compound suggests its potential as a versatile building block in organic synthesis. The N'-hydroxycarboximidamide moiety can participate in a variety of chemical transformations, including cyclization reactions to form novel heterocyclic systems. These heterocyclic products could themselves be of interest for their biological activity or material properties.

Additionally, the thiane ring can be functionalized at various positions to create a library of derivatives with diverse properties. The sulfur atom could also be oxidized to the corresponding sulfoxide or sulfone, further expanding the chemical space accessible from this starting material. The use of this compound as a ligand in transition metal catalysis is another exciting possibility, where the coordination of the N'-hydroxycarboximidamide group to a metal center could enable novel and selective chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing N'-hydroxythiane-4-carboximidamide?

- Methodological Answer : Synthesis should follow rigorous procedures for carboximidamide derivatives. Key steps include:

- Protection of reactive groups : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of hydroxylamine intermediates.

- Characterization : Employ NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Safety : Adhere to protocols for handling toxic intermediates, including fume hood use and waste segregation per EPA guidelines ( ).

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Store in airtight containers under argon at -20°C to prevent hydrolysis.

- Waste Disposal : Classify as "biohazardous chemical waste" and collaborate with certified disposal agencies to comply with REACH regulations .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95% threshold).

- Spectroscopy : FT-IR to confirm functional groups (e.g., hydroxylamine N-O stretch ~930 cm⁻¹) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (tolerance: ±0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized solvents (e.g., deuterated DMSO for NMR) and calibrate instruments with NIST-traceable references .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) to identify anomalies .

- Meta-Analysis : Aggregate data from open repositories (e.g., Chemotion, RADAR4Chem) to identify systematic errors .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Buffering Systems : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Light/Temperature Control : Store solutions in amber vials at 4°C and avoid freeze-thaw cycles .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s bioactivity?

- Methodological Answer :

- Integrated Workflows : Combine synthetic chemistry with enzymology (e.g., enzyme inhibition assays) and proteomics (e.g., affinity pull-down assays).

- Data Curation : Use ELNs (e.g., Chemotion ELN) to standardize metadata and enable FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

- Collaborative Platforms : Engage with NFDI4Chem for access to benchmark datasets and computational tools .

Data Management and Compliance

Q. What are the best practices for documenting and archiving experimental data on this compound?

- Methodological Answer :

- Metadata Standards : Include IUPAC names, CAS numbers, and experimental conditions (e.g., temperature, solvent) in line with FAIR principles.

- Repositories : Deposit raw spectral data in nmrXiv or PubChem for peer validation .

- Compliance : Adhere to GDPR and CLP regulations when sharing toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.